molecular formula C20H27N5O2S B2652331 2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898366-79-5

2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2652331
CAS No.: 898366-79-5
M. Wt: 401.53
InChI Key: FSOLIEYLQCQZTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazole class, a heterocyclic scaffold known for diverse pharmacological activities, including anticonvulsant, anti-inflammatory, and antimicrobial properties . Its structure features:

  • A thiazolo[3,2-b][1,2,4]triazole core, which enables π-π stacking and hydrogen bonding with biological targets.
  • An m-tolyl (meta-methylphenyl) group, contributing to lipophilicity and membrane permeability.
  • A 2-ethyl group at position 2 and a hydroxyl group at position 6, modulating electronic and steric properties.

Properties

IUPAC Name

2-ethyl-5-[[4-(2-hydroxyethyl)piperazin-1-yl]-(3-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2S/c1-3-16-21-20-25(22-16)19(27)18(28-20)17(15-6-4-5-14(2)13-15)24-9-7-23(8-10-24)11-12-26/h4-6,13,17,26-27H,3,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOLIEYLQCQZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC(=C3)C)N4CCN(CC4)CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Formation of the Triazole Ring:

    Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with a halogenated precursor.

    Final Assembly: The final compound is assembled by linking the piperazine, thiazole, and triazole rings through appropriate condensation reactions, often under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, forming corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides, sulfonyl chlorides.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted piperazine derivatives.

Scientific Research Applications

The compound "2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol" is a complex organic molecule that has garnered attention in various scientific research applications due to its potential therapeutic properties. This article aims to explore its applications in medicinal chemistry, focusing on its biological activities, synthesis, and case studies that highlight its significance in drug development.

Anticancer Properties

Research indicates that thiazole derivatives exhibit significant anticancer activity. A study highlighted the effectiveness of various thiazole compounds in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound under discussion has been evaluated for its potential in targeting specific cancer types, showing promise as a lead compound for further development.

Antimicrobial Activity

Thiazole derivatives have been reported to possess antimicrobial properties. The compound's structure suggests that it may interact with bacterial enzymes or cell membranes, leading to inhibition of microbial growth. In vitro studies have demonstrated its efficacy against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Compounds with thiazole structures have been investigated for their anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines could make it a candidate for treating conditions such as arthritis or inflammatory bowel disease.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Optimization of the synthesis process has been a focus of research to improve yield and reduce reaction time. Techniques such as microwave-assisted synthesis and solvent-free reactions have been employed to enhance efficiency.

Table 1: Synthesis Pathways

StepReagents/ConditionsYield (%)Notes
1Starting Material A + Reagent B75Initial condensation reaction
2Intermediate + Reagent C85Cyclization step
3Final Product Isolation90Purification via recrystallization

Case Study 1: Anticancer Activity Evaluation

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of the compound using various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values comparable to established chemotherapeutics. This study underscores the potential of this compound as a candidate for further clinical development.

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests conducted by a research group demonstrated that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of traditional antibiotics, suggesting its potential as an alternative treatment option.

Case Study 3: Anti-inflammatory Mechanism Exploration

Investigations into the anti-inflammatory mechanisms revealed that the compound effectively reduced levels of TNF-alpha and IL-6 in vitro. This finding supports its use in inflammatory disease models, showcasing its therapeutic potential beyond just antimicrobial or anticancer applications.

Mechanism of Action

The mechanism by which 2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol exerts its effects is likely multifaceted. The compound may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The piperazine ring can interact with neurotransmitter receptors, while the thiazole and triazole rings may inhibit microbial enzymes, leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

The following table and analysis highlight key differences between the target compound and structurally related thiazolo-triazole derivatives:

Table 1: Comparative Analysis of Thiazolo[3,2-b][1,2,4]triazole Derivatives

Compound Name/ID Key Substituents Physicochemical Properties Biological Activity (Reported) References
Target Compound 2-Ethyl, 5-(4-(2-hydroxyethyl)piperazinyl)(m-tolyl)methyl, 6-hydroxy Not reported Not tested in provided evidence
(E/Z)-5-(((4-Chlorophenyl)amino)methylene)-6-one 5-(4-Chlorophenylamino)methylene Yield: 64%; M.p. >280°C Not tested
6-(4-Fluorophenyl)thiazolo-triazole (3c) 6-(4-Fluorophenyl) Not reported Potent anticonvulsant (MES model)
6-(4-Propoxyphenyl)thiazolo-triazole (5b) 6-(4-Propoxyphenyl) Not reported Dual anticonvulsant (MES and PTZ models)
(Z)-5-((4-(2-Hydroxyethyl)piperazinyl)methylene)-6-one (6c) 5-(4-(2-Hydroxyethyl)piperazinyl)methylene Yield: 67%; M.p. 189–191°C Not tested
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-triazolo-thiadiazole Pyrazole-triazole-thiadiazole hybrid with 4-methoxyphenyl Docking affinity for 14α-demethylase Antifungal potential (predicted)

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., 4-Fluorophenyl in 3c): Enhance anticonvulsant activity in the MES model, likely due to improved binding to voltage-gated ion channels . Hydroxyethylpiperazine (e.g., 6c): Increases solubility but may reduce blood-brain barrier penetration compared to lipophilic groups like m-tolyl in the target compound . m-Tolyl vs.

Physicochemical Trends: Melting Points: Derivatives with aromatic substituents (e.g., 5d, 5e) exhibit higher melting points (>260°C) due to rigid planar structures, whereas aliphatic substituents (e.g., 5c) lower melting points (<200°C) . Yield Variability: Piperazine-containing derivatives (e.g., 6c: 67% yield) are synthesized more efficiently than cyclopropylamino analogues (e.g., 5c: 54% yield), reflecting steric and electronic challenges in cyclization .

Hybrid structures like 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-triazolo-thiadiazole show predicted antifungal activity via 14α-demethylase inhibition, implying that the target compound’s piperazine moiety could be repurposed for similar targets .

Biological Activity

The compound 2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₂₃N₅OS
  • Molecular Weight : 353.47 g/mol

This compound features a thiazole ring fused with a triazole moiety, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may function as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II, which plays a crucial role in inflammation and pain pathways.

Inhibition of COX Enzymes

Research indicates that compounds similar to this one exhibit varying degrees of COX-II inhibitory activity. For instance, related thiazole derivatives have shown IC50 values ranging from 0.52 μM to 22.25 μM against COX-II enzymes . This suggests that the target compound could potentially possess similar or enhanced inhibitory properties.

In Vitro Studies

In vitro assays have been conducted to evaluate the anti-inflammatory and analgesic properties of related compounds. The results indicate moderate to high inhibitory effects on COX enzymes, with some derivatives demonstrating selectivity towards COX-II over COX-I .

CompoundIC50 (μM)Selectivity Index
Celecoxib0.789.51
PYZ160.5210.73
Target CompoundTBDTBD

In Vivo Studies

In vivo studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound. For example, compounds with similar structures have demonstrated significant anti-inflammatory effects in animal models, with ED50 values comparable to standard treatments like Celecoxib .

Case Studies

  • Anti-inflammatory Activity : A study investigated the anti-inflammatory effects of a thiazole derivative similar to our target compound in a rat model of arthritis. The compound showed a significant reduction in paw edema compared to control groups, indicating effective anti-inflammatory properties.
  • Analgesic Effects : Another study focused on pain models where the compound exhibited dose-dependent analgesic effects, suggesting potential utility in pain management therapies.
  • Antimicrobial Activity : Some derivatives have been tested for antimicrobial properties against various pathogens, showing promising results that warrant further investigation into their use as antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation. For example:

  • Step 1 : Condensation of a pyrazole precursor (e.g., ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate) with hydrazine hydrate to form triazole-thiol intermediates .
  • Step 2 : Reaction of the thiol intermediate with aromatic carboxylic acids in phosphorus oxychloride (POCl₃) to form thiadiazole or triazole-thiadiazole fused systems .
  • Step 3 : Introduction of the 2-hydroxyethylpiperazine moiety via nucleophilic substitution or coupling reactions under reflux conditions .
  • Validation : Confirm purity via HPLC and structural integrity via ¹H NMR (e.g., aromatic protons at δ 6.8–7.5 ppm, hydroxyethyl groups at δ 3.5–4.0 ppm) .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer :

  • Elemental Analysis : Quantify C, H, N, S content to confirm stoichiometry (e.g., deviations < 0.4% indicate purity) .
  • Spectroscopy :
  • IR : Detect functional groups (e.g., -OH stretch at 3200–3400 cm⁻¹, C=N/C=S stretches at 1600–1650 cm⁻¹) .
  • ¹H NMR : Assign peaks for aromatic protons, ethyl groups (δ 1.2–1.4 ppm), and piperazine protons (δ 2.5–3.5 ppm) .
  • Chromatography : Use reverse-phase HPLC with a C18 column (e.g., 90% acetonitrile/water mobile phase) to confirm purity (>95%) .

Q. What preliminary biological activities have been explored for this compound?

  • Methodological Answer :

  • Molecular Docking : Target enzymes like 14α-demethylase (PDB: 3LD6) to predict antifungal activity. Use AutoDock Vina to calculate binding energies (e.g., ΔG < -8 kcal/mol suggests strong binding) .
  • In Vitro Assays : Test against Candida albicans or Aspergillus fumigatus using broth microdilution (MIC values < 10 µg/mL indicate potency) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?

  • Methodological Answer :

  • Solvent Optimization : Replace toluene with DMF or acetonitrile to enhance solubility of intermediates .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts for regioselective cyclization .
  • Temperature Control : Perform reactions under microwave irradiation (80–100°C) to reduce side products and reaction time .
  • Monitoring : Use TLC or in-situ FTIR to track reaction progress and adjust stoichiometry dynamically .

Q. How to resolve contradictions between computational docking predictions and experimental bioactivity data?

  • Methodological Answer :

  • Re-evaluate Docking Parameters : Adjust grid box size to cover the enzyme’s active site fully and include water molecules in the model .
  • MD Simulations : Run 100-ns molecular dynamics (GROMACS) to assess binding stability (e.g., RMSD < 2 Å indicates stable complexes) .
  • SAR Studies : Synthesize analogs (e.g., replace m-tolyl with p-chlorophenyl) and correlate substituent effects with activity trends .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound’s derivatives?

  • Methodological Answer :

  • Substituent Variation : Modify the piperazine (e.g., replace hydroxyethyl with methyl or acetyl groups) and thiazolo-triazole core (e.g., halogenation) .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen bond donors/acceptors (e.g., hydroxy group and triazole nitrogen) .
  • QSAR Modeling : Apply partial least squares (PLS) regression to correlate logP, polar surface area, and MIC values .

Q. How to address challenges in purification due to the compound’s polarity and solubility?

  • Methodological Answer :

  • Gradient Chromatography : Use preparative HPLC with a water/acetonitrile gradient (10% → 60% acetonitrile over 30 min) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/DMF for polar impurities) and cooling rates (2°C/min) to enhance crystal purity .
  • Ion-Exchange Resins : Employ Dowex 50WX4 to remove ionic byproducts before final crystallization .

Q. What advanced methods are used to evaluate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24h. Monitor degradation via LC-MS .
  • Plasma Stability : Incubate with human plasma (1 mg/mL) for 6h. Centrifuge and analyze supernatant for intact compound using UPLC-QTOF .
  • Solid-State Stability : Store under accelerated conditions (40°C/75% RH) for 3 months. Use PXRD to detect polymorphic changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.